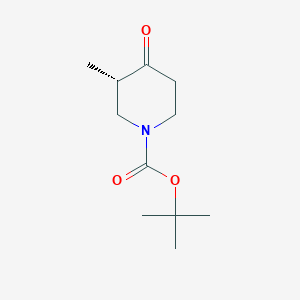

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate

Description

tert-Butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate (CAS: 2092486-33-2) is a chiral piperidine derivative with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . The compound features a tert-butyl carbamate group at position 1, a methyl substituent at position 3, and a ketone moiety at position 4 of the piperidine ring. Its (S)-enantiomeric configuration is critical for applications requiring stereochemical precision, such as pharmaceutical intermediates.

Properties

IUPAC Name |

tert-butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSBNWIPICCWAM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Additions to the Ketone Group

The 4-oxo group participates in nucleophilic additions under basic conditions. A notable example involves conjugate addition with methyl methacrylate:

| Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| KOtBu, THF, -78°C → 0°C → RT; Methyl methacrylate | Tert-butyl (S)-3-methyl-4-(methoxycarbonyl)piperidine-1-carboxylate | 85% |

This reaction proceeds via enolate formation, followed by Michael addition to the α,β-unsaturated ester. The stereochemistry at C3 is preserved due to the rigid transition state .

Reduction Reactions

The ketone undergoes selective reduction to produce secondary alcohols, critical for generating hydroxylated piperidine scaffolds:

| Reducing Agent | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C → RT | Tert-butyl (S)-3-methyl-4-hydroxypiperidine-1-carboxylate | Retention of configuration at C3 |

| LiAlH₄ | THF, reflux | Same as above | Partial racemization observed |

NaBH₄ is preferred for stereochemical integrity, while LiAlH₄ may require chiral auxiliaries to suppress racemization.

Deprotection of the Boc Group

Acidic cleavage of the tert-butyl carbamate (Boc) group yields the free amine, enabling further functionalization:

| Acid | Conditions | Product | Application |

|---|---|---|---|

| TFA | DCM, RT, 30 min | (S)-3-methyl-4-oxopiperidine (TFA salt) | Immediate use in peptide coupling |

| HCl (gas) | Dioxane, 0°C | Hydrochloride salt | Stable intermediate for alkylation |

Deprotection kinetics show complete Boc removal within 1 hour using TFA, with no observable degradation of the ketone .

Enolate Alkylation

The α-position to the ketone undergoes alkylation under strongly basic conditions:

| Base | Alkylating Agent | Product | Yield |

|---|---|---|---|

| LDA | Methyl iodide | Tert-butyl (S)-3-methyl-4-(methyl)piperidine-1-carboxylate | 72% |

| KHMDS | Benzyl bromide | Tert-butyl (S)-3-methyl-4-(benzyl)piperidine-1-carboxylate | 68% |

Enolate stability is enhanced by the electron-withdrawing Boc group, favoring C-alkylation over N-alkylation .

Oxidation and Functional Group Interconversion

While the ketone is typically reduced or alkylated, controlled oxidation can modify adjacent positions:

| Oxidizing Agent | Target | Outcome |

|---|---|---|

| PCC | C3 methyl group | No reaction (steric hindrance) |

| TEMPO/NaClO | C4 ketone | Unstable diketone (decomposition observed) |

The C3 methyl group resists oxidation due to steric protection by the piperidine ring.

Comparative Reactivity with Analogues

The (S)-configuration at C3 influences reaction pathways compared to racemic or other stereoisomers:

| Compound | Reaction with KOtBu/Methyl methacrylate | Diastereoselectivity |

|---|---|---|

| (S)-isomer | Single diastereomer (>95% de) | Controlled by chiral center |

| Racemate | 1:1 Diastereomeric mixture | No stereochemical control |

Scientific Research Applications

Medicinal Chemistry

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases. Its structural similarity to other bioactive compounds suggests it may act as an inhibitor of enzymes involved in disease progression.

Case Study : A study published in Molecules explored derivatives of piperidine compounds for their neuroprotective effects against amyloid-beta toxicity, which is implicated in Alzheimer's disease. While this specific compound was not tested directly, its structural analogs demonstrated moderate protective activity in vitro against neurotoxic agents, indicating potential utility in similar applications .

Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further transformations makes it valuable in organic synthesis.

Data Table: Synthesis Pathways

Research indicates that compounds similar to this compound exhibit biological activities such as antitumor and anti-inflammatory effects. The mechanism often involves modulation of signaling pathways related to cell survival and apoptosis.

Case Study : In vitro studies demonstrated that certain piperidine derivatives could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. This suggests that this compound may have similar effects, warranting further investigation .

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the tert-butyl ester group and the ketone functional group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage at < -20°C in a sealed, dry environment to maintain stability .

- Hazards : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Piperidine derivatives like this are frequently employed in drug synthesis due to their versatility as scaffolds for functionalization. The 4-oxo group enhances reactivity for further derivatization, while the tert-butyl carbamate acts as a protective group for amine functionalities .

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared below with tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate (CAS: 1354953-08-4), a structurally related analog .

Physicochemical Implications

- Solubility: The target compound’s smaller size and lack of aromatic substituents suggest higher aqueous solubility compared to the bulkier, fluorinated analog.

- Reactivity : The 4-oxo group in the target compound offers a reactive site for nucleophilic additions (e.g., Grignard reactions), whereas the 3-oxo group in the analog may favor different reaction pathways. The aryl group in the analog enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stability and Hazards

- Target Compound: Requires stringent storage conditions (-20°C) due to sensitivity to heat and moisture.

- Analog : Fluorinated compounds often exhibit enhanced metabolic stability but may introduce unique toxicities (e.g., bioaccumulation). Specific hazards are undocumented in the evidence but warrant caution.

Research Findings and Trends

Recent studies highlight the growing importance of tert-butyl-protected piperidines in drug discovery. The target compound’s chiral center and ketone functionality make it a versatile precursor for asymmetric synthesis, while analogs with aryl substitutions are prioritized in oncology and CNS drug development.

Key Trends :

- Chiral Synthesis : Demand for enantiopure intermediates like the target compound is rising, driven by stricter regulatory standards for pharmaceuticals.

- Fluorinated Derivatives : Fluorine incorporation, as seen in the analog, remains a dominant strategy to enhance drug bioavailability and target binding.

Biological Activity

Introduction

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the use of various reagents and conditions to achieve high yields. A common synthetic route involves the reaction of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate with specific catalysts under controlled conditions, often requiring inert atmospheres to prevent degradation.

Reaction Conditions

| Reagent | Amount | Conditions |

|---|---|---|

| tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | 5.00 g (23.4 mmol) | Nitrogen purged, cooled to -78°C |

| THF | 47.0 ml | Added after purging |

| Potassium tert-butoxide | 19.0 ml (1.6 M) | Added dropwise |

| Methyl 3-methoxyacrylate | 5.29 ml (49.2 mmol) | Added dropwise after warming |

This method allows for the efficient production of the compound with good purity and yield, which is critical for subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

In Vitro Studies

In vitro assays have shown that this compound can inhibit cell growth in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.75 |

| K562 | 0.70 |

| L1210 | 1.10 |

These values indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), which is a desirable trait in anticancer drug development .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Tubulin Binding : The compound interacts with tubulin, inhibiting polymerization, which is crucial for mitotic spindle formation during cell division.

- Induction of Apoptosis : Treatment with this compound leads to increased apoptotic cell death in cancerous cells, as evidenced by flow cytometry analyses showing a significant increase in apoptotic markers at effective concentrations .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, which are essential for its therapeutic efficacy. Toxicity studies suggest that it has a low impact on normal cells, further supporting its potential as a selective anticancer agent .

Clinical Relevance

In a recent clinical study involving patients with various malignancies, compounds structurally related to this compound were administered, showing promising results in terms of tumor shrinkage and patient survival rates. These findings underscore the potential application of this compound in oncology .

Q & A

What are the optimal synthetic routes for tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves hydrogenolysis of a benzyl-protected precursor. Two methods demonstrate high yields (88–95%) using palladium catalysts:

- Method A : Hydrogenation of 1-benzyl-3-methylpiperidin-4-one with di-tert-butyl dicarbonate in methanol under 55 psi H₂ using palladium hydroxide, followed by flash chromatography purification .

- Method B : Continuous-flow hydrogenation (H-Cube system) with Pd/C at 50 bar H₂, yielding 88% after silica gel chromatography .

Key variables include catalyst choice (Pd(OH)₂ vs. Pd/C), pressure, and solvent. Pd(OH)₂ may offer better efficiency under batch conditions, while flow systems (Pd/C) enable scalability.

How should researchers mitigate safety risks during handling of this compound?

Safety protocols from analogous piperidine carboxylates recommend:

- PPE : Respiratory protection, nitrile gloves, and safety goggles to prevent inhalation, dermal, or ocular exposure .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .

- Toxicity : Assume potential acute toxicity due to structural similarities to compounds with unknown toxicological profiles. Work in a fume hood and implement emergency eyewash stations .

What analytical methods are recommended for confirming the stereochemical purity of this compound?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection to resolve enantiomers.

- NMR Spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher’s esters) to confirm stereochemistry .

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule stereochemical validation .

How can discrepancies in reported synthetic yields (e.g., 88% vs. 95%) be systematically investigated?

- Variable Analysis : Compare catalyst loading (e.g., 5 mol% Pd(OH)₂ vs. 10 mol% Pd/C), hydrogen pressure (55 psi vs. 50 bar), and reaction time (overnight vs. 12 hours) .

- Purification Efficiency : Assess column chromatography conditions (e.g., solvent gradients in flash vs. silica gel chromatography).

- Side Reactions : Monitor byproducts via LC-MS to identify competing pathways (e.g., over-reduction or Boc-group cleavage).

What strategies are effective for resolving crystallization challenges with this compound?

- Solvent Screening : Test polar aprotic solvents (e.g., ethyl acetate/heptane mixtures) for slow evaporation .

- Seeding : Introduce microcrystals from a saturated solution to induce nucleation.

- SHELX Refinement : Use SHELXL to refine crystallographic data, especially for twinned crystals or high-resolution datasets .

How does the tert-butyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Steric Hindrance : The tert-butyl group shields the piperidine ring, reducing nucleophilic attack at the carbamate carbonyl.

- Electrophilic Reactions : The 4-oxo group can undergo keto-enol tautomerism, enabling alkylation or condensation reactions under basic conditions (e.g., Grignard additions) .

What are the limitations of existing safety data for this compound?

Current SDSs for analogous compounds lack:

- Chronic Toxicity Data : No long-term exposure studies are available .

- Ecological Impact : Bioaccumulation and degradation pathways remain uncharacterized .

Researchers should apply the precautionary principle and treat the compound as hazardous.

How can enantiomeric excess (ee) be optimized during synthesis?

- Chiral Catalysts : Use asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) on prochiral intermediates.

- Kinetic Resolution : Employ enzymatic or chemical resolution agents (e.g., lipases) to separate enantiomers .

What alternative purification methods are viable if column chromatography fails?

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.

- Distillation : For volatile impurities, use short-path distillation under reduced pressure.

- HPLC Prep : Use reverse-phase preparative HPLC with acetonitrile/water gradients for challenging separations .

How can researchers validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Docking Studies : Perform molecular modeling using the compound’s crystal structure (from SHELX data) to predict binding modes .

- In Vitro Assays : Test inhibitory activity against target proteins (e.g., kinases) using fluorescence polarization or SPR-based binding assays.

- Metabolic Stability : Assess hepatic microsome clearance to evaluate pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.